molecular formula C10H10BrNO B1286547 5-Bromo-2-propoxybenzonitrile CAS No. 279262-21-4

5-Bromo-2-propoxybenzonitrile

Cat. No.: B1286547
CAS No.: 279262-21-4
M. Wt: 240.1 g/mol
InChI Key: JSDHBNHQZRXINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-propoxybenzonitrile is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Quantum Mechanical Calculations and Spectroscopic Studies : The equilibrium geometric structure of a similar compound, 5-Bromo-2-methoxybenzonitrile, was studied using quantum mechanical calculations and Density Functional Theory (DFT). These studies, which included analyzing FT-IR and FT-Raman spectra, suggested applications in frequency doubling and Second Harmonic Generation (SHG), indicating potential in Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).

  • Synthesis Methods : Research has been conducted on the synthesis of similar compounds like 5-Bromo-2-isobutoxybenzonitrile, using methods suitable for industrial preparation due to mild reaction conditions, facile operation, and relatively lower cost. Such studies are crucial for the large-scale production of these compounds, which could be key intermediates in various chemical syntheses (Meng Fan-hao, 2012).

  • Halodeboronation Studies : Another relevant study involves the halodeboronation of aryl boronic acids, a transformation demonstrated through the synthesis of 2-bromo-3-fluorobenzonitrile. This research highlights the versatility of such compounds in different chemical reactions and their potential applications in synthetic organic chemistry (Szumigala et al., 2004).

  • Environmental and Toxicological Studies : Research on compounds like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has explored its environmental fate under different conditions, indicating its degradability and transformation pathways. Such studies are essential for understanding the environmental impact and safe usage of these chemicals (Knight et al., 2003).

Properties

IUPAC Name

5-bromo-2-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDHBNHQZRXINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599107
Record name 5-Bromo-2-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-21-4
Record name 5-Bromo-2-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In formic acid (110 ml) was dissolved 5-bromo-2-propoxybenzaldehyde (21.8 g). To the mixture was added hydroxylamine hydrochloride (9.4 g), and the mixture was refluxed for 7 hours and cooled to room temperature. Under reduced pressure, the solvent was evaporated, and the residue was added to 1N potassium hydroxide. The mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1) to give 5-bromo-2-propoxybenzonitrile (15.8 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.